molecular formula C11H14INOS B12703489 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide CAS No. 96160-03-1

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide

Katalognummer: B12703489
CAS-Nummer: 96160-03-1
Molekulargewicht: 335.21 g/mol
InChI-Schlüssel: MIFGFVAFHWQLLM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a methoxyphenyl group and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioamide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolium ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to donate or accept electrons also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

96160-03-1

Molekularformel

C11H14INOS

Molekulargewicht

335.21 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C11H14NOS.HI/c1-12-7-8-14-11(12)9-3-5-10(13-2)6-4-9;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

MIFGFVAFHWQLLM-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=C(SCC1)C2=CC=C(C=C2)OC.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.